molecular formula C16H27NO4 B1284113 3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 170228-81-6

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

Cat. No. B1284113
M. Wt: 297.39 g/mol
InChI Key: ZDWMIWSOZZMELY-UHFFFAOYSA-N
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Description

The compound "3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid" is a spirocyclic compound that is part of a broader class of azaspiro compounds. These compounds are of interest due to their potential as building blocks in the synthesis of biologically active molecules and as peptidomimetics in drug discovery. The papers provided discuss various synthetic routes and derivatives of related azaspiro compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related azaspiro compounds involves multiple steps, including the formation of spirocyclic rings and the introduction of tert-butoxycarbonyl (Boc) protecting groups. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves efficient and scalable routes, providing a platform for further selective derivatization . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the ability to control stereochemistry and obtain pure cis or trans acids through reaction condition adjustments and optical resolution . These methods could potentially be adapted for the synthesis of "3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid."

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spirocyclic framework, which is a bicyclic system with a nitrogen atom as part of one of the rings. The stereoselectivity of these compounds is crucial, as seen in the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, where the cyclopropanation step's stereoselectivity was controlled by the functional group at C-α . This highlights the importance of stereochemistry in the synthesis of azaspiro compounds, which would also be relevant for the compound of interest.

Chemical Reactions Analysis

Azaspiro compounds can undergo various chemical reactions, including condensation reactions with reagents like N,N-dimethylformamide dimethyl acetal. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with this reagent to yield a mixture of isomeric condensation products, demonstrating the reactivity of the spirocyclic ketone towards nucleophilic addition . This type of reactivity could be expected for "3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro compounds are influenced by their rigid structures. These compounds, such as the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, are used in structure-activity studies due to their ability to mimic the conformation of dipeptides . The tert-butoxycarbonyl group is commonly used as a protecting group for amines, which can be removed under acidic conditions. The physical properties such as solubility and crystallinity can vary depending on the substitution pattern and stereochemistry of the azaspiro compound.

Scientific Research Applications

  • Food Safety Evaluation

    • Field : Food Safety
    • Application : The compound 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, which has a similar structure, was evaluated for its safety in food contact materials .
    • Methods : The evaluation involved toxicological data analysis .
    • Results : The specific results of this evaluation were not provided in the source .
  • Synthesis and Structure Analysis

    • Field : Organic Chemistry
    • Application : New 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives were synthesized and their structures were analyzed .
    • Methods : The methods involved conformational analysis and variable temperature NMR experiments .
    • Results : The study investigated the configurational and conformational behavior of these compounds .

Safety And Hazards

The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMIWSOZZMELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570292
Record name 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

CAS RN

170228-81-6
Record name 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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